molecular formula C6H5Cl2N B028901 3,4-Dichloroaniline-13C6 CAS No. 89059-40-5

3,4-Dichloroaniline-13C6

Cat. No.: B028901
CAS No.: 89059-40-5
M. Wt: 167.97 g/mol
InChI Key: SDYWXFYBZPNOFX-IDEBNGHGSA-N
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Description

3,4-Dichloroaniline-¹³C₆ (CAS 89059-40-5) is a stable isotope-labeled analog of 3,4-dichloroaniline, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. Its molecular formula is ¹³C₆H₅Cl₂N, with a molecular weight of 167.97 g/mol . This compound is primarily utilized as a reference material in environmental analysis, drug metabolism studies, and pharmacokinetic (DMPK) research, serving as an internal standard for mass spectrometry (MS)-based quantification due to its isotopic enrichment .

The unlabeled counterpart (CAS 95-76-1) is a priority environmental pollutant, highlighting the importance of its labeled form in tracking degradation pathways and metabolic byproducts . 3,4-Dichloroaniline-¹³C₆ exhibits a flash point of 18°C, classifying it as a flammable liquid, and is labeled as toxic (T) and environmentally hazardous (N) under European regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloroaniline-13C6 is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene-13C6. The reaction is carried out in the presence of a platinum catalyst under a pressure of 1.0 to 3.0 MPa and at a temperature range of 75 to 120 degrees Celsius. This method ensures a high conversion rate and selectivity for this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalytic hydrogenation techniques to ensure the purity and yield of the final product. The use of a platinum catalyst with iron oxide as an inhibitor helps in reducing dechlorination and corrosion during the reaction .

Chemical Reactions Analysis

Oxidative Coupling Reactions

The compound participates in oxidative coupling reactions mediated by quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These reactions follow radical or electrophilic pathways, with isotopic labeling enabling precise tracking of reaction intermediates . For example:

  • Alkenylation : DDQ-mediated coupling with alkenes forms 4-alkenylated pyrazolinones, with 13C labeling confirming regioselectivity .

Kinetic Isotope Effect (KIE) :
The 13C labeling introduces a measurable KIE (e.g., kH/kDk_{H}/k_{D}) in hydrogen-abstraction steps, differentiating radical-based vs. metal-catalyzed pathways .

Environmental Degradation

3,4-Dichloroaniline-13C6 undergoes hydrolysis and microbial degradation in aquatic systems:

  • Hydrolysis : Decomposes under acidic conditions to form chlorinated byproducts (e.g., 3,4-dichlorophenol) .
  • Microbial Degradation : Pseudomonas spp. metabolize the compound via oxidative dechlorination, confirmed by 13C-labeled intermediates in sediment-water systems .

Degradation Rates :

ConditionHalf-Life (Days)ByproductSource
pH 5.5, 25°C143,4-Dichlorophenol
Aerobic Sediment284-Chloroaniline-13C6

Analytical Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for detecting this compound in environmental matrices. Key transitions include:

  • Quantitation : m/z 167.97 → 126 (13C6-labeled parent ion) .
  • Confirmation : m/z 167.97 → 99 (13C6-labeled fragment) .

Sensitivity :

MatrixLimit of Quantification (LOQ)Source
Water0.5 ng/g
Soil5.0 ng/g

Toxicological and Metabolic Reactions

In biological systems, this compound undergoes N-acetylation and hydroxylation:

  • Metabolites : 3,4-Dichloroacetanilide (major) and 5-hydroxy-3,4-dichloroaniline (minor) .
  • Toxicity : Disrupts reproductive pathways in aquatic organisms, with 13C tracing confirming bioaccumulation in gonadal tissues .

Reactivity Hazards

The compound is incompatible with:

  • Oxidizing Agents : Exothermic decomposition releases Cl₂ and NOₓ .
  • Acids : Accelerates hydrolysis to toxic chlorophenols .

Scientific Research Applications

Environmental Analysis

DCA-13C6 serves as an essential internal standard in the analysis of environmental pollutants, particularly in water and soil samples. Its isotopic labeling allows for accurate quantification of 3,4-dichloroaniline concentrations in complex matrices.

Table 1: Environmental Applications of DCA-13C6

Application AreaMethod UsedKey Findings
Wastewater AnalysisLC-MS/MSEffective for detecting pesticide biomarkers
Soil ContaminationGC-MSImproved detection limits for chlorinated anilines
Aquatic ToxicologyBioassaysAssessment of toxicity in aquatic organisms

Toxicological Studies

DCA-13C6 is crucial for understanding the toxicological effects of dichloroaniline compounds. It is used as a tracer in studies investigating the metabolism and bioaccumulation of toxic substances in various organisms.

Case Study: Metabolic Pathways
A study utilized DCA-13C6 to trace the metabolic pathways of 3,4-dichloroaniline in fish. The results indicated significant biotransformation processes leading to less toxic metabolites, highlighting its role in environmental detoxification mechanisms .

Pharmaceutical Research

In pharmaceutical research, DCA-13C6 is employed as a metabolic probe to study drug metabolism and pharmacokinetics. Its isotopic labeling facilitates the tracking of drug metabolites in biological systems.

Table 2: Pharmaceutical Applications of DCA-13C6

Research FocusApplicationOutcome
Drug MetabolismIn vitro assaysEnhanced understanding of metabolic pathways
PharmacokineticsAnimal studiesAccurate measurement of drug absorption rates

Biomarker Development

DCA-13C6 is used to develop biomarkers for exposure assessment to chlorinated compounds. Its stability and reliability make it suitable for long-term studies on human health impacts due to environmental exposure.

Case Study: Exposure Assessment
In a recent study, DCA-13C6 was utilized as an internal standard to quantify levels of 3,4-dichloroaniline in human urine samples. This method demonstrated high sensitivity and specificity, providing valuable data on human exposure levels to environmental contaminants .

Analytical Chemistry

The compound is extensively used in analytical chemistry for method validation and calibration purposes. Its isotopic nature helps mitigate matrix effects during sample analysis.

Table 3: Analytical Applications of DCA-13C6

Analytical TechniquePurposeSignificance
LC-MS/MSQuantificationHigh precision in measuring low concentrations
GC-MSMethod validationImproved accuracy in complex sample matrices

Mechanism of Action

The mechanism of action of 3,4-Dichloroaniline-13C6 involves its interaction with specific molecular targets and pathways. In microbial degradation, the compound is converted to 4,5-dichlorocatechol through the action of dioxygenase, flavin reductase, and aldehyde dehydrogenase enzymes. This pathway is crucial for the bioremediation of environments contaminated with phenylurea herbicides .

Comparison with Similar Compounds

Structural and Isotopic Variants

Structural Isomers

  • 2,6-Dichloroaniline (CAS 608-31-1): This isomer differs in chlorine substitution (positions 2 and 6 vs. 3 and 4 in 3,4-DCA-¹³C₆). The altered substitution pattern reduces its polarity and may influence reactivity in synthetic applications, such as agrochemical intermediates .
  • 3,5-Dichloroaniline-¹³C₆: Synthesized via a three-step route from ¹³C₆-aniline, this isomer is used in DMPK studies for compounds like fungicides and pharmaceuticals. Its synthesis contrasts with 3,4-DCA-¹³C₆, requiring precise chlorination at the 3 and 5 positions .

Isotopic Analogs

  • 3,4-Dichloroaniline-d₂ (CAS 1219803-22-1): Deuterated at two hydrogen positions, this compound (C₆H₃D₂Cl₂N) has a molecular weight of ~164.01 g/mol. The deuterium substitution provides a distinct mass shift (+2 Da) in MS, offering an alternative isotopic signature for internal standardization .
  • Unlabeled 3,4-Dichloroaniline (CAS 95-76-1): With a molecular weight of 162.02 g/mol, this compound lacks isotopic labeling but shares identical chemical properties. It is a key environmental pollutant, necessitating labeled analogs like ¹³C₆ for tracer studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Applications Notable Properties
3,4-Dichloroaniline-¹³C₆ 89059-40-5 ¹³C₆H₅Cl₂N 167.97 ¹³C₆ Internal standards, environmental analysis Flash point 18°C; Toxic (T), Environmental hazard (N)
3,4-Dichloroaniline (unlabeled) 95-76-1 C₆H₅Cl₂N 162.02 None Pollutant monitoring, chemical synthesis Priority pollutant; Toxic
3,5-Dichloroaniline-¹³C₆ Not provided ¹³C₆H₅Cl₂N 167.97 ¹³C₆ Drug metabolism studies Synthesized in three steps
3,4-Dichloroaniline-d₂ 1219803-22-1 C₆H₃D₂Cl₂N ~164.01 D₂ MS-based quantification Mass shift +2 Da
2,6-Dichloroaniline 608-31-1 C₆H₅Cl₂N 162.02 None Agrochemical intermediates Lower polarity

Key Findings

  • Isotopic Labeling Impact: The ¹³C₆ labeling in 3,4-DCA-¹³C₆ provides a +6 Da mass shift, enhancing detection specificity in MS compared to deuterated analogs (+2 Da) .
  • Synthetic Utility: 3,4-DCA-¹³C₆ is a critical intermediate for synthesizing isotopically labeled pharmaceuticals, such as (¹³C₆)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide .
  • Environmental Relevance: The unlabeled form’s status as a priority pollutant underscores the labeled version’s role in tracing environmental fate and biodegradation pathways .

Hazard and Handling

While 3,4-DCA-¹³C₆ shares flammability (flash point 18°C) and toxicity with its unlabeled counterpart, its isotopic enrichment necessitates specialized handling to avoid isotopic dilution in analytical workflows .

Biological Activity

3,4-Dichloroaniline-13C6 (3,4-DCA-13C6) is a labeled derivative of 3,4-dichloroaniline (3,4-DCA), which has been extensively studied for its biological activity and toxicity. This article summarizes the biological effects of 3,4-DCA, including its impact on aquatic organisms, mechanisms of toxicity, and relevant case studies.

  • Chemical Formula : C7H6Cl2N
  • Molecular Weight : 177.03 g/mol
  • CAS Number : 2731164-01-3

Mechanisms of Toxicity

3,4-DCA is known to interfere with various biological processes due to its structural properties. Its toxicity is attributed to several mechanisms:

  • Endocrine Disruption : 3,4-DCA has been shown to disrupt endocrine functions in aquatic species, leading to reproductive and developmental abnormalities.
  • Oxidative Stress : The compound can induce oxidative stress in cells, resulting in damage to cellular components and impaired physiological functions.
  • Neurotoxicity : As a breakdown product of certain herbicides, it exhibits neurotoxic effects on aquatic organisms.

Case Study 1: Javanese Medaka Embryos

A study investigated the effects of 3,4-DCA on Javanese medaka (Oryzias javanicus) embryos. The results indicated:

  • Acute Toxicity : The median lethal concentration (96h-LC50) was determined to be 32.87 mg/L , indicating low acute lethality compared to other species.
  • Sublethal Effects : At concentrations as low as 1.25 mg/L , significant reductions in heart rate were observed (120 ± 12.3 beats/min). Higher concentrations led to severe developmental deformities and mortality rates reaching 100% at 5 mg/L by the end of the experiment .
Concentration (mg/L)Heart Rate (beats/min)Survival Rate (%)
Control160100
1.25120100
2.513080
51100

Case Study 2: Zebrafish Development

In another study focusing on zebrafish (Danio rerio), exposure to 3,4-DCA resulted in:

  • Developmental Deformations : Significant deformities were noted at concentrations of ≥0.25 mg/L during an 11-day subchronic test.
  • Locomotor Activity Impairment : Impairments were observed at concentrations of ≥0.5 mg/L , highlighting the compound's impact on early life stages .

Comparative Toxicity Data

A comparison of the toxicity levels across different aquatic species illustrates the varying sensitivity to 3,4-DCA:

SpeciesLC50 (mg/L)Observed Effects
Javanese Medaka32.87Low sensitivity; heart rate reduction
Zebrafish≥0.25Developmental deformities
Adult FishVariesHigher sensitivity to endocrine disruptors

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the isotopic purity of 3,4-Dichloroaniline-13C6?

  • Methodological Answer : Isotopic purity is typically verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

  • MS : High-resolution MS (HRMS) distinguishes isotopic peaks, with detection limits as low as 0.1 ppm for 13C6-labeled compounds .
  • NMR : 13C-NMR quantifies isotopic enrichment by comparing signal intensities of labeled vs. unlabeled carbons. For example, the absence of natural 12C signals in the aromatic region confirms >99% isotopic purity .
    • Data Reference : Studies using 13C-labeled aniline derivatives report isotopic purity ≥99% when synthesized under controlled conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
  • Ventilation : Conduct experiments in a fume hood due to potential toxicity via inhalation (risk phrases: R23/24/25) .
  • Waste Disposal : Collect in halogenated waste containers, adhering to EPA guidelines for chlorinated aromatic amines .
    • Data Reference : The compound’s safety data sheet (SDS) classifies it as toxic (T) and environmentally hazardous (N) .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Experimental Setup :

Spiked Environmental Matrices : Add 13C6-labeled compound to soil/water samples to track degradation via isotopic tracing.

LC-MS/MS Analysis : Use labeled internal standards (e.g., 13C6-analogs) to quantify degradation products and minimize matrix effects .

  • Controls : Include unlabeled 3,4-Dichloroaniline to distinguish biotic vs. abiotic degradation mechanisms.
    • Data Reference : Isotopic labeling reduces background interference, enabling detection of metabolites at sub-ppb levels in complex matrices .

Q. How should researchers address contradictions in reported degradation half-lives of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis Framework :

Data Harmonization : Normalize variables (pH, temperature, microbial activity) across studies using multivariate regression.

Isotopic Tracer Validation : Confirm whether discrepancies arise from unaccounted side reactions (e.g., photolysis vs. hydrolysis) .

  • Reproducibility Checks : Replicate key studies using standardized OECD guidelines for chemical degradation testing .
    • Data Reference : A 2024 study noted a 30% variation in half-lives due to differences in soil organic content .

Q. What strategies optimize LC-MS parameters for detecting this compound in trace-level environmental samples?

  • Methodological Answer :

  • Column Selection : Use a C18 column with 2.1 mm ID for high sensitivity.
  • Ionization Mode : Electrospray ionization (ESI) in positive mode enhances signal for aromatic amines.
  • Collision Energy Optimization : Adjust to 20–30 eV to balance fragmentation and parent ion stability .
    • Data Reference : A 99% recovery rate was achieved using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

Q. Data Contradiction and Resolution

Q. Why do some studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?

  • Methodological Answer :

  • Source Analysis : Differences may stem from organism-specific metabolic pathways (e.g., cytochrome P450 activity in fish vs. invertebrates).
  • Isotopic Dilution : Ensure uniform 13C6-labeling across test organisms to avoid variability in tracer uptake .
  • QA/QC Protocols : Cross-validate BAFs using radiolabeled (14C) analogs for comparative kinetics .
    • Data Reference : A 2023 meta-analysis attributed 40% BAF variability to lipid content differences in test species .

Q. Methodological Best Practices

Q. What steps ensure reproducible synthesis of this compound with high isotopic fidelity?

  • Methodological Answer :

  • Precursor Selection : Use 13C6-aniline enriched to >99% to minimize isotopic scrambling.
  • Reaction Monitoring : Employ in-situ FTIR to track intermediate formation (e.g., dichlorination intermediates).
  • Purification : Perform recrystallization in ethanol/water to achieve ≥99.5% purity .
    • Data Reference : A 2021 protocol achieved 99.2% yield using Pd-catalyzed coupling under inert atmosphere .

Properties

IUPAC Name

3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYWXFYBZPNOFX-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514654
Record name 3,4-Dichloro(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-40-5
Record name 3,4-Dichloro(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloroaniline-13C6
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,4-Dichloroaniline-13C6

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